[2-(4-Ethylanilino)-2-oxoethyl] 2-(4-phenylpiperazine-1-carbonyl)benzoate
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Overview
Description
[2-(4-Ethylanilino)-2-oxoethyl] 2-(4-phenylpiperazine-1-carbonyl)benzoate, also known as EOPB, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. EOPB belongs to a class of compounds known as benzamides, which have been found to exhibit a range of biological activities, including anti-inflammatory and analgesic effects.
Mechanism of Action
The exact mechanism of action of [2-(4-Ethylanilino)-2-oxoethyl] 2-(4-phenylpiperazine-1-carbonyl)benzoate is not fully understood, but it is thought to act by inhibiting the activity of enzymes involved in the production of inflammatory cytokines. Additionally, [2-(4-Ethylanilino)-2-oxoethyl] 2-(4-phenylpiperazine-1-carbonyl)benzoate has been found to interact with various receptors in the central nervous system, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
[2-(4-Ethylanilino)-2-oxoethyl] 2-(4-phenylpiperazine-1-carbonyl)benzoate has been found to exhibit a range of biochemical and physiological effects, including the inhibition of inflammatory cytokine production, reduction of pain, and modulation of neurotransmitter activity in the central nervous system. Additionally, [2-(4-Ethylanilino)-2-oxoethyl] 2-(4-phenylpiperazine-1-carbonyl)benzoate has been found to have antioxidant properties and may protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using [2-(4-Ethylanilino)-2-oxoethyl] 2-(4-phenylpiperazine-1-carbonyl)benzoate in lab experiments is its relatively simple synthesis method, which allows for easy access to the compound. Additionally, [2-(4-Ethylanilino)-2-oxoethyl] 2-(4-phenylpiperazine-1-carbonyl)benzoate has been found to exhibit potent anti-inflammatory and analgesic effects, making it a promising candidate for further research. However, one limitation is the lack of understanding of its exact mechanism of action, which may hinder its development as a therapeutic agent.
Future Directions
There are numerous potential future directions for research on [2-(4-Ethylanilino)-2-oxoethyl] 2-(4-phenylpiperazine-1-carbonyl)benzoate. One area of interest is its potential as a treatment for inflammatory conditions such as arthritis and inflammatory bowel disease. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects. Finally, research on the synthesis of novel benzamide compounds may lead to the development of more potent and selective anti-inflammatory and analgesic agents.
Synthesis Methods
[2-(4-Ethylanilino)-2-oxoethyl] 2-(4-phenylpiperazine-1-carbonyl)benzoate can be synthesized using a variety of methods, including the reaction of 2-(4-phenylpiperazine-1-carbonyl)benzoic acid with 2-(4-ethylanilino)-2-oxoethyl chloride in the presence of a base such as triethylamine. Other methods involve the use of different reagents and solvents, but the overall structure of the molecule remains the same.
Scientific Research Applications
[2-(4-Ethylanilino)-2-oxoethyl] 2-(4-phenylpiperazine-1-carbonyl)benzoate has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of interest is its potential as an anti-inflammatory and analgesic agent. Studies have shown that [2-(4-Ethylanilino)-2-oxoethyl] 2-(4-phenylpiperazine-1-carbonyl)benzoate can inhibit the production of inflammatory cytokines and reduce pain in animal models.
properties
IUPAC Name |
[2-(4-ethylanilino)-2-oxoethyl] 2-(4-phenylpiperazine-1-carbonyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O4/c1-2-21-12-14-22(15-13-21)29-26(32)20-35-28(34)25-11-7-6-10-24(25)27(33)31-18-16-30(17-19-31)23-8-4-3-5-9-23/h3-15H,2,16-20H2,1H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTCOUQAQYMLKCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)COC(=O)C2=CC=CC=C2C(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Ethylanilino)-2-oxoethyl] 2-(4-phenylpiperazine-1-carbonyl)benzoate |
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